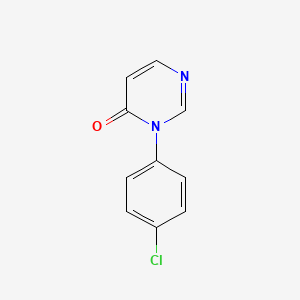

3-(4-Chlorophenyl)pyrimidin-4(3H)-one

Description

Contextualizing Pyrimidinone Scaffolds as Privileged Structures

In medicinal chemistry, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the design of novel therapeutic agents. The pyrimidine (B1678525) nucleus, a fundamental component of nucleic acids, is a quintessential example of such a scaffold. Its derivatives, including the pyrimidinone core, have garnered considerable attention due to their diverse and potent biological activities. nih.gov

The pyrimidinone scaffold is a bioisostere of naturally occurring purine (B94841) nucleosides, which allows it to interact with a wide array of biological macromolecules. prepchem.com This structural mimicry is a key reason for its "privileged" status. Researchers have successfully developed numerous pyrimidine-based drugs, including anticancer agents like 5-fluorouracil (B62378) and monastrol, by modifying the core structure. nih.gov The versatility of the pyrimidinone scaffold allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects, from anticancer and antimicrobial to anti-inflammatory and antiviral activities. nih.govworktribe.comnih.gov The stability of this nucleus encourages the introduction of various bioactive moieties to generate new potential medicinal agents.

The Role of Halogenated Phenyl Moieties in Bioactive Compounds

The incorporation of halogen atoms, particularly chlorine, into phenyl rings is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.gov The 4-chlorophenyl group, a key feature of 3-(4-Chlorophenyl)pyrimidin-4(3H)-one, significantly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Halogenation can lead to improved potency and selectivity. For instance, the presence of a halogen can alter the electronic distribution within the molecule, leading to stronger interactions with biological targets through mechanisms like halogen bonding. acs.org This has been demonstrated in various classes of compounds, where halogen-substituted derivatives exhibit superior antibacterial, antifungal, or anticancer activities compared to their non-halogenated counterparts. In the context of pyrazole (B372694) derivatives, for example, compounds bearing a 4-chlorophenyl group have shown promising antifungal and antitubercular activities. nih.gov The strategic placement of a chlorine atom can also block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug.

Historical Overview of this compound and Related Chemotypes in Drug Discovery

While a detailed historical timeline for the specific discovery of this compound is not extensively documented in seminal, publicly available literature, the evolution of its related chemotypes provides a clear context for its emergence in medicinal chemistry. The synthesis of quinazolinones, a related class of fused pyrimidinones (B12756618), was first reported in the late 19th century. However, it was much later that the therapeutic potential of pyrimidinone and quinazolinone derivatives began to be systematically explored.

The mid-20th century saw a surge in research into heterocyclic compounds for various therapeutic applications. The discovery of the diverse biological activities of pyrimidine derivatives spurred further investigation into this chemical class. nih.gov Synthetic methodologies for creating substituted pyrimidines and related fused systems, such as pyrazolo[3,4-d]pyrimidines, have been developed and refined over the decades, allowing for the creation of extensive compound libraries for screening. nih.govnih.gov

The exploration of compounds containing the 4-chlorophenyl moiety has been a parallel and intersecting field of research. Studies on various molecular scaffolds, from pyrazoles to more complex heterocyclic systems, have frequently included 4-chlorophenyl-substituted analogs to probe structure-activity relationships. worktribe.comnih.gov For instance, research on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives highlighted their potential as antifungal and antitubercular agents. nih.gov The consistent observation of enhanced biological activity in many such compounds has solidified the 4-chlorophenyl group as a valuable component in drug design. The synthesis and evaluation of compounds like this compound are a logical progression of these historical trends, combining a privileged scaffold with a bioactivity-enhancing substituent.

Research Findings on Related Pyrimidinone Derivatives

| Compound Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Anticancer | Derivatives have shown potent inhibitory activity against various kinases, including EGFR. | nih.govnih.gov |

| 4(3H)-Quinazolinone | Antibacterial | Substituted quinazolinones have demonstrated significant activity against drug-resistant bacteria. | nih.gov |

| Triazolo-pyrimidine | Antiviral | Certain derivatives have been identified as inhibitors of Hepatitis B virus surface antigen secretion. | nih.gov |

| 3-(4-chlorophenyl)-4-substituted pyrazole | Antifungal, Antitubercular | Showed good activity against pathogenic fungi and Mycobacterium tuberculosis. | worktribe.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

109853-43-2 |

|---|---|

Molecular Formula |

C10H7ClN2O |

Molecular Weight |

206.63 g/mol |

IUPAC Name |

3-(4-chlorophenyl)pyrimidin-4-one |

InChI |

InChI=1S/C10H7ClN2O/c11-8-1-3-9(4-2-8)13-7-12-6-5-10(13)14/h1-7H |

InChI Key |

KJRKKNYQDGYBBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=CC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Pyrimidin 4 3h One and Its Analogues

Foundational Synthetic Routes to the Pyrimidin-4(3H)-one Core

The construction of the fundamental pyrimidin-4(3H)-one scaffold is primarily achieved through cyclization and multi-step synthesis, which have been refined over the years to improve efficiency and yield.

Cyclization Reactions Utilizing Precursors

Cyclization reactions are a cornerstone in the synthesis of pyrimidin-4(3H)-one and its analogues. These reactions typically involve the condensation of a compound containing an amine or amide with a β-dicarbonyl compound or its equivalent.

A common method involves the reaction of amidines with β-keto esters. For instance, the cyclization of enamide esters, derived from readily available β-keto esters, with primary amines in the presence of trimethylaluminum (B3029685) has been described as a practical route to 3-substituted 3H-pyrimidin-4-ones. nih.gov Another approach utilizes the reaction of trifluoromethyl β-enamino diketones with non-symmetric 2-methylisothiourea sulfates to produce pyrimidin-4(3H)-one analogues. researchgate.net

The Biginelli reaction, a well-known multi-component reaction, and its variations are also employed to synthesize dihydropyrimidinones, which can be precursors to pyrimidin-4(3H)-ones. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). While the original Biginelli reaction often resulted in low yields, numerous improved procedures using various catalysts have been developed.

Intramolecular cyclization also plays a role. For example, acyclic nucleoside analogues have been shown to undergo intramolecular Michael additions to form bicyclic compounds, demonstrating the tendency of pyrimidine (B1678525) derivatives to cyclize. nih.gov

Multi-Step Synthesis Strategies

Multi-step syntheses allow for the construction of more complex and specifically substituted pyrimidin-4(3H)-one analogues. These strategies often begin with the synthesis of a key intermediate that is subsequently modified.

One such strategy involves the Claisen-Schmidt condensation to form chalcones, which are then cyclized with guanidine (B92328) nitrate (B79036) to yield pyrimidines. ijprajournal.com For example, p-chloroacetophenone can be reacted with a substituted benzaldehyde (B42025) to form a chalcone, which is then used to construct the pyrimidine ring. ijprajournal.com

Another multi-step approach starts with the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. This involves the initial preparation of α-bromoacetophenones, which are then reacted with 6-methylisocytosine. rsc.org The resulting pyrimidinone can be further functionalized. rsc.org

The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones often involves a multi-step sequence starting with the protection of a diamine, followed by reaction with a dichloropyrimidine carboxylate, arylamines, intramolecular cyclization, and subsequent functionalization. rsc.org

Advanced Synthetic Approaches and Catalyst Applications

Modern synthetic methods for pyrimidin-4(3H)-ones focus on improving efficiency, selectivity, and environmental friendliness through the use of advanced catalysts and reaction conditions.

Catalysts play a crucial role in enhancing the synthesis of pyrimidinones (B12756618). A variety of catalysts, including both Lewis and Brønsted acids, have been employed. Examples include magnesium bromide (MgBr2), which has been used as an efficient catalyst in three-component Biginelli reactions to produce dihydropyrimidinones with high yields and reduced reaction times. Other catalysts like polyphosphate ester, ionic liquids, and montmorillonite (B579905) KSF have also been utilized.

Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. Sulfonic acid functionalized SBA-15, a nanoporous solid acid catalyst, has demonstrated good catalytic activity in the Biginelli-like reaction for synthesizing spiro-pyrimidinones under solvent-free conditions. nih.gov Similarly, a biowaste bone char-Brønsted solid acid catalyst has been shown to be effective in the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov Magnetically recoverable nanocatalysts are also being explored for the synthesis of related pyrano-pyrimidine derivatives, offering high catalytic activity and simple separation. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to faster reaction times and higher yields compared to conventional heating methods. rsc.orgmdpi.com For instance, the microwave-assisted reaction of α-bromoacetophenones with 6-methylisocytosine provides a route to 2-arylimidazo[1,2-a]pyrimidinones. rsc.org

Derivatization Strategies for Structural Modification at Key Positions

The functionalization of the pyrimidin-4(3H)-one core at various positions is essential for tuning its biological and chemical properties.

N-alkylation is a common derivatization strategy. For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones can be N-alkylated using alkyl bromides under microwave irradiation to improve their solubility and reactivity for further synthesis. rsc.org

Modification at the C2 and C6 positions of the pyrimidine ring is also frequently performed. For instance, pyrimidinone-containing bisheteroarenes can be synthesized and then further explored for the synthesis of diversified pyrimidines through sequential approaches. rsc.org The synthesis of 2,6-disubstituted 4-fluoropyrimidines can be achieved from α-CF3 aryl ketones and amidine hydrochlorides. organic-chemistry.org

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has been utilized to synthesize pyrimidin-4-one-1,2,3-triazole conjugates, expanding the structural diversity of pyrimidinone derivatives. nih.gov

Derivatization can also involve the construction of fused ring systems. For example, the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with various reagents can lead to the formation of pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-triones. rsc.org

Green Chemistry Principles in the Synthesis of Pyrimidinone Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidinone analogues to minimize environmental impact and improve sustainability. rasayanjournal.co.innih.gov

Key green chemistry approaches include:

Multi-component reactions: These reactions, such as the Biginelli reaction, improve atom economy by combining multiple starting materials in a single step. nih.gov

Use of green solvents: Water and ionic liquids are being explored as environmentally benign alternatives to volatile organic solvents. rsc.orgacs.org

Solvent-free synthesis: Conducting reactions without a solvent, often under heating or microwave irradiation, reduces waste and simplifies purification. nih.govnih.gov

Use of recyclable catalysts: Heterogeneous and magnetically recoverable catalysts minimize waste and reduce the cost of synthesis. nih.govnih.gov

Energy-efficient methods: Microwave and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inrsc.orgpjoes.com

For example, a green, one-pot, three-component condensation reaction using magnesium bromide as a catalyst has been developed for the synthesis of aryl-substituted pyrimidinones. Similarly, the use of a nanoporous solid acid catalyst under solvent-free conditions for the Biginelli-like reaction exemplifies a green synthetic approach. nih.gov

Elucidating Structure Activity Relationships Sar in 3 4 Chlorophenyl Pyrimidin 4 3h One Analogues

Significance of the 4-Chlorophenyl Substituent for Biological Efficacy

The 3-(4-chlorophenyl) moiety is a cornerstone of the biological activity observed in many pyrimidinone-based compounds. The presence and position of the chloro-substituent on the phenyl ring are not arbitrary; they are crucial for potent interactions with various biological targets. The chlorine atom, being an electron-withdrawing group (EWG), can alter the electronic configuration and conformation of the entire molecule, which in turn enhances binding affinity within the active sites of target proteins. nih.gov

Research into pyrimidinone analogues has consistently highlighted the importance of this feature.

Enhanced Potency: Studies on pyrimidinones (B12756618) as biological response modifiers have shown that monohalogen substitutions on the phenyl ring are significant for activity. nih.gov Specifically, the para-position for the halogen, as in the 4-chloro configuration, is often more effective than meta-substitutions, suggesting that the substitution pattern plays a key role in optimizing biological interactions. acs.org

Antitumor Activity: In the development of pyrazolo[4,3-d]pyrimidine analogues, SAR studies indicated that the presence of chlorine atoms in the structure was crucial for their antitumor activity. nih.gov This underscores the role of the halogen in the pharmacophore required for cytotoxicity.

Kinase Inhibition: For hybrids based on the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold, the presence of a 4-chlorophenyl group was associated with strong antiproliferative action. nih.gov The electron-withdrawing nature of the substituent is believed to alter electronic configurations and conformations within the PIM-1 kinase active site, thereby boosting binding affinity and biological activity. nih.gov

The data suggests that the 4-chlorophenyl group is not merely a bulky substituent but an active contributor to the pharmacodynamics of the molecule, influencing its electronic properties and spatial orientation to maximize target engagement.

Influence of Substitutions on the Pyrimidin-4(3H)-one Ring System

Beyond the critical 3-(4-chlorophenyl) group, substitutions at other positions on the pyrimidin-4(3H)-one ring are instrumental in tuning the biological profile of these compounds. The pyrimidine (B1678525) core offers several sites for modification, primarily at the C-2, C-5, and C-6 positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects, can be achieved through these modifications. researchgate.netwjarr.com For instance, the evaluation of 2-amino-5-halo-6-phenyl-4(3H)-pyrimidinones revealed that substitutions at these positions were critical for their synergistic effects with chemotherapy agents. nih.gov The introduction of different functional groups can influence the molecule's interaction with specific biological targets.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| C-2 | Amino groups | Essential for activity as biological response modifiers. | Anticancer | nih.gov |

| C-5 | Halogens (e.g., Bromo, Iodo) | Showed significant synergism with cyclophosphamide. | Anticancer | nih.gov |

| C-6 | Phenyl moiety | Part of the core structure evaluated for synergistic anticancer activity. | Anticancer | nih.gov |

| C-2, C-4, C-6 | Various substituents (Trisubstituted pyrimidines) | Demonstrated significant antibacterial activity. | Antibacterial | researchgate.net |

Modulatory Effects of Fused Heterocyclic Rings

Fusing a second heterocyclic ring to the pyrimidin-4(3H)-one scaffold creates bicyclic systems with distinct and often enhanced biological activities. The nature of the fused ring—be it a pyridine (B92270), thiophene (B33073), benzene (B151609), or pyrazole (B372694)—dramatically alters the shape, rigidity, and electronic properties of the molecule, leading to novel interactions with biological targets.

The fusion of a pyridine ring to the pyrimidinone core results in pyrido[2,3-d]pyrimidine (B1209978) and pyrido[4,3-d]pyrimidine (B1258125) isomers, which are prominent scaffolds in medicinal chemistry. researchgate.netresearchgate.netnih.gov These systems are investigated for a range of activities, particularly as potent kinase inhibitors for cancer therapy. nih.govnih.gov

SAR studies have shown that substitutions around this fused core are critical. For example, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as EGFR inhibitors, modifications at three key features—a terminal hydrophobic head, a flat hetero-aromatic system, and a hydrophobic tail—were explored. nih.gov Expanding the core to a tetracyclic system by adding another ring to the pyrido-portion significantly impacted anticancer activity, with a 4-methoxy substitution proving beneficial. nih.gov

Further research targeting PIM-1 kinase identified novel pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity. nih.gov The introduction of substituents at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has also been explored to generate diversity and identify new tyrosine kinase inhibitors. mdpi.comnih.gov

| Compound/Series | Key Structural Feature | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Tetracyclic 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione system | Anticancer (A-549 cells) | Expansion to a tetracyclic system and a 4-OCH3 group was beneficial for activity. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives (Compound 4) | Acylation and intramolecular heterocyclization of o-aminonicotinonitrile | PIM-1 Kinase Inhibition / Anticancer (MCF-7) | Exhibited remarkable cytotoxicity (IC50 = 0.57 μM) and potent PIM-1 kinase inhibition (IC50 = 11.4 nM). | nih.gov |

| 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at C4 | ZAP-70 Inhibition | Introduction of diverse substituents at C4 via cross-coupling reactions led to potential ZAP-70 inhibitors. | mdpi.comnih.gov |

When a thiophene ring is fused to the pyrimidinone core, it forms thieno[x,y-d]pyrimidinone systems. These scaffolds have been successfully exploited to develop potent antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor and various kinase inhibitors. nih.gov The sulfur atom in the thiophene ring influences the electronic distribution and can participate in key interactions with target proteins.

SAR studies on thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists found that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl function was a key feature for good receptor binding. nih.gov Furthermore, hydrophobic substituents on the 6-(4-aminophenyl) group were preferred, leading to compounds with sub-nanomolar binding affinity. nih.gov In another study on thieno[2,3-b]pyridin-4-one derivatives, a hydroxyalkylamido moiety on the 2-phenyl ring was found to be a crucial element for potent LHRH receptor antagonism. nih.gov

A detailed 3D-QSAR analysis of thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors provided insights into the spatial requirements for activity, indicating that bulky substituents in certain regions were beneficial, while they were detrimental in others. mdpi.com

| Compound/Series | Key Structural Feature | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine-2,4-diones | 2-(2-pyridyl)ethyl group at 5-aminomethyl; hydrophobic substituents at 6-(4-aminophenyl) | GnRH Receptor Antagonism | These specific substitutions were identified as key for high receptor binding affinity (Ki = 0.4 nM). | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Bulky vs. small substituents on the scaffold | VEGFR3 Inhibition (Triple-Negative Breast Cancer) | 3D-QSAR modeling showed that bulky groups (e.g., methyl piperazine) in specific regions enhanced activity. | mdpi.com |

| Thieno[2,3-b]pyridin-4-one derivatives | Hydroxyalkylamido moiety on the 2-phenyl ring | LHRH Receptor Antagonism | This moiety was found to be virtually equivalent to an alkylureido group for potent activity. | nih.gov |

| Thieno[3,2-d]pyrimidine (B1254671) derivatives | N-benzylamine with acyl/sulfonyl substituents at the 2-position | Antimicrobial (DNA Gyrase Inhibition) | The thieno[3,2-d]pyrimidine core is an attractive scaffold for antimicrobials targeting DNA gyrase. | researchgate.net |

Fusing a benzene ring to the pyrimidin-4(3H)-one core yields the quinazolinone system, a highly privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govacs.org The 4-anilino-quinazoline framework is a well-established pharmacophore for targeting the ATP-binding site of kinases like EGFR and VEGFR-2. nih.gov The N-3 substituent, in this case, the 4-chlorophenyl group, plays a significant role in orienting the molecule within the kinase domain.

SAR studies have revealed several key insights:

Dual Kinase Inhibition: S-alkylated substituents at the 2-position of the N3-phenyl-quinazoline-4(3H)-one core have been explored to develop dual EGFR/VEGFR-2 inhibitors. nih.gov The length and nature of this S-alkylated branch are critical, with longer spacers sometimes leading to a significant boost in inhibitory potency. nih.gov

Hydrogen Bonding: The N-1 and N-3 atoms of the quinazoline (B50416) ring are crucial for forming hydrogen bonds with key methionine and threonine residues in the EGFR active site, which leads to a tighter binding conformation and increased potency. nih.gov

Antibacterial Activity: The quinazolinone core is also the basis for novel antibacterials. A comprehensive SAR study of 77 variants led to the discovery of a compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), oral bioavailability, and in vivo efficacy. nih.gov

| Compound/Series | Key Structural Feature | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| S-Alkylated quinazolin-4(3H)-ones | S-alkylated substituent at C-2 and para-substituent on N3-phenyl ring | Dual EGFR/VEGFR-2 Inhibition | The S-substituent spacer and terminal group are essential for potent dual inhibition. | nih.gov |

| 4-Anilino-quinazoline derivatives | N-1 and N-3 of quinazoline core | EGFR Kinase Inhibition | Formation of H-bonds with Met793 and Thr766/830 residues is critical for high potency. | nih.gov |

| Quinazolinone derivatives (Compound 27) | Undisclosed modifications to the core | Antibacterial (MRSA) | Extensive SAR led to a potent antibacterial agent with in vivo efficacy. | nih.gov |

| 3-(2-carboxyphenyl)-4-(3H)-quinazolinone | Carboxyphenyl group at N-3 | Anti-endotoxic activity | This specific derivative is known for its pharmaceutical importance as an anti-endotoxic agent. | acs.org |

The fusion of a pyrazole ring with the pyrimidinone core creates pyrazolo[x,y-d]pyrimidinone systems, which are recognized as versatile scaffolds for a multitude of therapeutic targets. ekb.eg These compounds have been developed as inhibitors of kinases, anti-inflammatory agents, and anticancer drugs. nih.govnih.govteagasc.ie The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a well-explored purine (B94841) analogue. ekb.eg

Key SAR findings include:

Multikinase Inhibition: Structural optimization of a pyrazolo[3,4-d]pyrimidine hit compound led to a potent multikinase inhibitor of FLT3 and VEGFR2. A crucial part of the optimized structure was a 1-(4-chloro-3-(trifluoromethyl)phenyl)urea (B1318983) moiety, highlighting again the importance of the substituted phenyl ring for potent activity. nih.gov

Anti-inflammatory Activity: New pyrazolo[3,4-d]pyrimidinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors for their anti-inflammatory potential, showing promising in vivo activity and safe gastrointestinal profiles. nih.gov

Anticancer Activity: For a series of pyrazolo[4,3-d]pyrimidine analogues, SAR studies confirmed that chlorine atoms within the structure were crucial for their antitumor activity against human hepatoma carcinoma cells. nih.gov Pharmacological evaluation of other pyrazolo[3,4-d]pyrimidine derivatives showed significant anti-inflammatory, antipyretic, and nociceptive activities.

| Compound/Series | Key Structural Feature | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 33) | 4-chloro-3-(trifluoromethyl)phenyl urea (B33335) moiety | FLT3/VEGFR2 Multikinase Inhibition (AML) | This substitution pattern was critical for achieving high potency and in vivo tumor regression. | nih.gov |

| Pyrazolo[3,4-d]pyrimidinone derivatives (Compounds 2c, 3i, 6a) | Various substitutions on the fused core | COX-2 Inhibition (Anti-inflammatory) | Showed promising COX-2 inhibitory activity and high selectivity compared to celecoxib. | nih.gov |

| 4-((4-(substituted amides)phenyl)amino)pyrazolo[4,3-d]pyrimidine analogues | Presence of chlorine atoms | Antitumor (Hepatoma cells) | Chlorine atoms were determined to be crucial for the observed antitumor activity. | nih.gov |

| 3-methyl-N,1-diphenyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Compound 3a) | Diphenyl substitution | Anti-inflammatory, Antipyretic | Exhibited significant anti-inflammatory and antipyretic activities in animal models. |

Computational and Pharmacophore-Based SAR Studies

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking serve as indispensable tools in modern drug discovery. nih.govresearchgate.net These approaches allow for the rational design of new derivatives by predicting their biological activity and exploring their binding mechanisms at a molecular level. For the 3-(4-Chlorophenyl)pyrimidin-4(3H)-one scaffold and its analogues, these computational studies focus on identifying the key structural features that govern their interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties, such as steric, electronic, and hydrophobic features, that are critical for activity. These models are not only descriptive but also predictive, enabling the estimation of activity for newly designed, unsynthesized compounds. researchgate.net

For classes of compounds related to pyrimidinones, several 2D and 3D-QSAR studies have been successfully developed. For instance, a study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) utilized Topomer CoMFA and HQSAR methods to build robust models. bohrium.com These models demonstrated good statistical reliability and predictive power, which is essential for a valid QSAR model. bohrium.com Similarly, 3D-QSAR studies on N-phenylpyrimidine-4-amine derivatives as FMS-like tyrosine kinase-3 (FLT3) inhibitors yielded a CoMFA model with a high cross-validated correlation coefficient (q²) of 0.735 and a non-cross-validated coefficient (r²) of 0.956, indicating a strong correlation and predictive capability. mdpi.com

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the compounds are aligned based on a common substructure. mdpi.com The models then generate contour maps that visualize the regions where modifications to the structure would likely enhance or diminish activity. For example, a QSAR model for pyrimidine derivatives might indicate that bulky, electron-withdrawing groups at a specific position on the phenyl ring are favorable for activity, while hydrophilic groups in another region are detrimental.

| Model Type | Analogue Series | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | External r² (pred) | Key Findings/Descriptors |

|---|---|---|---|---|---|---|

| Topomer CoMFA & HQSAR | 3-pyrimidin-4-yl-oxazolidin-2-one derivatives | mIDH1 | Good fitting and prediction ability reported | N/A | N/A | Model results were used to design 10 new inhibitors with predicted higher activity. bohrium.com |

| CoMFA/CoMSIA | N-phenylpyrimidine-4-amine derivatives | FLT3 | 0.735 (CoMFA) | 0.956 (CoMFA) | 0.812 | Identified key steric and electrostatic fields for activity. mdpi.com |

| CoMFA/CoMSIA | Pyridine/pyrimidine analogs | Mer Kinase | 0.599 | 0.984 | 0.728 | Model confirmed rationality and good predictive ability for Mer kinase inhibitors. nih.gov |

| MLR & ANN | Furopyrimidine & Thienopyrimidine derivatives | VEGFR-2 | N/A | N/A | N/A | Study aimed to associate pharmacological activity with structure using linear and nonlinear methods. nih.gov |

Both ligand-based and structure-based computational approaches are pivotal in guiding the optimization of lead compounds like this compound.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of known active molecules. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore represents the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target receptor and exert its biological effect.

For instance, pharmacophore models have been developed for various pyrimidine analogues. A model for pyrido[2,3-d]pyrimidine derivatives as EGFR inhibitors identified key features including a flat hetero-aromatic system and a linker. nih.gov Another pharmacophore model for condensed pyridine and pyrimidine analogues as HMG-CoA reductase inhibitors highlighted the importance of hydrophobicity, a hydrogen acceptor, and optimal steric properties for activity. nih.gov These models serve as 3D search queries to screen virtual libraries for new compounds that match the pharmacophoric features, or to guide the modification of existing scaffolds to better fit the model. nih.govmdpi.com

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful strategy. Molecular docking is the primary tool used in this approach. It predicts the preferred orientation and conformation of a ligand (e.g., a this compound analogue) when bound to the active site of a target protein.

Docking studies can reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's binding pocket. nih.gov For example, molecular docking of pyridine/pyrimidine analogues into the active site of Mer kinase identified key amino acid residues involved in hydrogen bonding and hydrophobic interactions. nih.gov In another study on thieno[3,4-d]pyrimidine (B1628787) inhibitors of HIV-1 reverse transcriptase, docking revealed the importance of hydrogen bonds with residues like Leu100 and Lys101, and van der Waals interactions with Phe227 and Pro236. nih.gov These insights are invaluable for designing modifications to the ligand that can enhance binding affinity and selectivity. The 4-chlorophenyl group of the parent compound, for instance, could be explored for its interactions within a hydrophobic pocket of a target enzyme.

| Analogue Series | Target Protein | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Thieno[3,4-d]pyrimidine derivatives | HIV-1 Reverse Transcriptase | Leu100, Lys101, Val106, Phe227, Pro236 | Hydrogen bonding, van der Waals interactions nih.gov |

| Pyridine/pyrimidine analogs | Mer Kinase | Not specified | Hydrogen bonding, hydrophobic interactions nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRT790M | Met793 | Hydrogen bonding nih.gov |

| Phenylpyrazolo[3,4-d]pyrimidine analogs | EGFR | Not specified | Docking used to explore binding mode and mechanism. mdpi.com |

Pharmacological Spectrum and Mechanistic Investigations of 3 4 Chlorophenyl Pyrimidin 4 3h One Analogues

Anticancer and Antineoplastic Activities

The pyrimidine (B1678525) scaffold, particularly when substituted with a 4-chlorophenyl group, has proven to be a versatile framework for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects across a wide range of cancer cell lines and operate through various molecular mechanisms.

Analogues of 3-(4-chlorophenyl)pyrimidin-4(3H)-one have shown promising to potent cytotoxic activity against several human cancer cell lines. The effectiveness of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to the core compound, have been extensively studied. For instance, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated significant inhibitory effects on the proliferation of A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. nih.gov One particular compound from this series exhibited a strong anti-proliferative effect against A549 cells with an IC₅₀ value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov Another analogue was found to be effective against all four tested cancer cell lines: MCF-7, A549, PC-9, and PC-3 (prostate cancer). nih.gov

Similarly, pyranopyridine derivatives have been investigated for their anticancer potential. A compound designated as 4-CP.P was identified as the most potent among a series, with an IC₅₀ of 60 μM against MCF-7 cells after 24 hours of exposure. researchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have also shown significant cytotoxicity, with one analogue being particularly effective against PC3 cells (IC₅₀ = 0.19 µM) and another against MCF-7 (IC₅₀ = 1.66 µM) and A549 cells (IC₅₀ = 4.55 µM). nih.gov

The following table summarizes the in vitro cytotoxic activities of various analogues across different cancer cell lines.

| Cell Line | Compound Series/Analogue | IC₅₀ (µM) | Source |

| HepG-2 (Liver) | Pyrimidinone derivative | >100 | mdpi.com |

| Phenylpyrazolo[3,4-d]pyrimidine analogue | 1.83 | nih.gov | |

| 1,3,4-Thiadiazole derivative 3 | 1.87 | ||

| α-Aminophosphonate with 1,3,4-thiadiazole | 18.17 µg/mL | ||

| PC-3 (Prostate) | Thieno[2,3-d]pyrimidin-4(one) analogue | >100 | nih.gov |

| Pyrimidinone derivative | 64.58 µg/mL | mdpi.com | |

| Pyrrolo[2,3-d]pyrimidine analogue 10a | 0.19 | nih.gov | |

| HCT-116 (Colon) | Pyrimidinone derivative | 58.1 µg/mL | mdpi.com |

| 1,3,4-Thiadiazole derivative 3 | 2.11 | ||

| CQAH | ~10 | ||

| Phenylpyrazolo[3,4-d]pyrimidine analogue | 2.76 | nih.gov | |

| MCF-7 (Breast) | Thieno[2,3-d]pyrimidin-4(one) analogue | <10 | nih.gov |

| 4-CP.P (pyrano [3, 2-c] pyridine) | 60 | researchgate.net | |

| Pyrrolo[2,3-d]pyrimidine analogue 10b | 1.66 | nih.gov | |

| 1,3,4-Thiadiazole derivative 3 | 1.65 | ||

| Phenylpyrazolo[3,4-d]pyrimidine analogue | 2.34 | nih.gov | |

| A-549 (Lung) | Thieno[2,3-d]pyrimidin-4(one) analogue 15 | 0.94 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine analogue 9e | 4.55 | nih.gov | |

| 1,3,4-Thiadiazole derivative 3 | 3.12 | ||

| 1H-Pyrazolo[3,4-d]pyrimidine derivative 12b | 8.21 |

The anticancer effects of this compound analogues are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer.

Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases that play crucial roles in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR): Many pyrimidine derivatives have been designed as EGFR inhibitors. New 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFR-WT) and its mutant forms. For instance, compound 12b from this series displayed an IC₅₀ of 0.016 μM against EGFR-WT. Another study identified 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) as an EGFR inhibitor with an IC₅₀ of 22 nM. Docking studies of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have revealed their binding mode within the ATP-binding site of EGFR-TK, highlighting hydrogen bonding interactions with key residues like Met793.

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues have been identified as potent inhibitors of CDK2. Computational studies have shown that these analogues have strong binding affinities for the CDK2 active site.

Phosphatidylinositol 3-kinase (PI3K): The PI3K pathway is critical for cell growth and survival, and its aberrant activation is common in cancer. Thieno[2,3-d]pyrimidine derivatives have been developed as PI3K inhibitors, showing activity against various isoforms such as PI3Kα, β, and γ.

| Target Kinase | Compound Series/Analogue | IC₅₀ (µM) | Source |

| EGFR-WT | 1H-Pyrazolo[3,4-d]pyrimidine derivative 12b | 0.016 | |

| EGFR-WT | 1H-Pyrazolo[3,4-d]pyrimidine derivative 16 | 0.034 | |

| EGFR | 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) | 0.022 | |

| CDK2 | NPPA3 analogue | -68.23 kcal·mol⁻¹ (Binding Affinity) | |

| PI3Kβ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivative 30 | 72% inhibition | |

| PI3Kγ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivative 30 | 84% inhibition |

Cell Cycle Modulation: Several analogues induce cell cycle arrest at different phases. For example, certain pyrano [3, 2-c] pyridines cause an increase in the sub-G1 population in MCF-7 cells, indicative of apoptosis. researchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have also been shown to cause cell cycle arrest at various stages in different cancer cell lines. nih.gov

Apoptosis Induction: A significant number of these compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This is often confirmed by methods such as Annexin V/PI double staining and observing morphological changes like cell shrinkage and chromatin condensation. researchgate.net The induction of apoptosis by these analogues can be mediated by the cleavage of caspase-3 and PARP, and by altering the expression of pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins. For instance, thieno[2,3-d]pyrimidin-4(one) analogues have been shown to induce apoptosis, as confirmed by Hoechst 33258 staining. nih.gov

The complexity of cancer often necessitates therapies that can hit multiple targets simultaneously. The pyrimidine scaffold is well-suited for the development of multi-targeted agents. For example, some pyrimidinone derivatives have been designed to have potent cytotoxic activity against multiple cell lines, such as colorectal carcinoma (HCT-116) and breast cancer (MCF-7), while also inhibiting specific motor proteins like Eg5. mdpi.com Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been developed as multi-kinase inhibitors, potently inhibiting both FLT3 and VEGFR2, which are crucial for the progression of acute myeloid leukemia. This multi-targeted approach can lead to enhanced efficacy and potentially overcome resistance mechanisms that arise from single-target therapies.

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer properties, analogues of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities, primarily through the inhibition of cyclooxygenase enzymes and proinflammatory cytokines.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are often overexpressed in cancer cells. Many pyrimidine-based compounds have been developed as selective COX-2 inhibitors, which is a desirable trait to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

New diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been synthesized and evaluated as selective COX-2 inhibitors. One such compound, containing a 4-chlorophenyl moiety, showed significantly increased COX-2 potency and selectivity compared to the reference drug celecoxib. Pyrimidine derivatives have also been shown to have a higher affinity for the COX-2 isoform over COX-1, with inhibitory activities comparable to meloxicam. These findings suggest that the pyrimidine scaffold is a promising starting point for developing potent and selective COX-2 inhibitors.

| Compound Series/Analogue | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Source |

| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine 8m | >250 | 11.60 | 20 | |

| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine 8o | >250 | 10.50 | 25 | |

| Celecoxib (Reference) | >250 | 42 | 8 | |

| Pyrimidine derivative L2 | 14.8 | 0.09 | 164.4 | |

| Meloxicam (Reference) | 2.5 | 0.08 | 31.2 |

The immunomodulatory effects of these compounds extend to the inhibition of proinflammatory cytokine production. Thienopyrimidines containing a nih.govtriazolo[4,3-a]pyridinylpyrazole moiety have been synthesized and identified as inhibitors of Interleukin-6 (IL-6). A hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, demonstrated inhibitory activity on STAT3 dependent luciferase activity induced by IL-6 with an IC₅₀ value of 2.55 µM. Since IL-6 plays a crucial role in inflammation and cancer, its inhibition represents a valuable therapeutic strategy.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a significant mediator of inflammation, pain, and cancer progression. nih.govnih.gov The inhibition of mPGES-1 is considered a promising therapeutic strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov By selectively blocking the overproduction of PGE2 at the terminal step of its synthesis, mPGES-1 inhibitors can reduce inflammation without affecting the production of other important prostanoids, which may mitigate the gastrointestinal and cardiovascular risks associated with NSAIDs. nih.govnih.gov

Research has identified mPGES-1 as a viable target for pain relief, including postoperative pain. nih.gov While many reported mPGES-1 inhibitors are effective against the human enzyme, they often lack activity against rodent mPGES-1, which has complicated preclinical validation. nih.gov However, the development of highly selective mPGES-1 inhibitors has consistently demonstrated the potential of this target for treating various forms of pain and inflammation-related diseases. nih.gov Pyrimidine derivatives, as a class, have been investigated for their anti-inflammatory properties, with some showing inhibitory effects on COX enzymes, which are part of the same arachidonic acid metabolic pathway as mPGES-1. rsc.org

Antimicrobial Efficacy

Analogues of this compound have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of pyrimidine and fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been synthesized and evaluated for their antibacterial properties. nih.govnih.gov These compounds have shown efficacy against both Gram-positive bacteria, like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, such as Escherichia coli. nih.govmdpi.com The activity is often comparable to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.govacs.org For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibited significant inhibition zones against both bacterial types, with some compounds surpassing the effectiveness of ciprofloxacin. acs.org Similarly, novel quinazolin-4(3H)one derivatives were effective against a panel of bacteria including B. subtilis, S. aureus, and E. coli. mdpi.com

| Compound Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Triazolothienopyrimidines | Various | Various | Activity comparable with ampicillin. | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines | S. aureus, B. subtilis | E. coli, P. aeruginosa | Some compounds showed larger inhibition zones than ciprofloxacin. MIC values ranged from 16 to 102 µM. | acs.orgnih.gov |

| Pyrimidopyrimidines | S. aureus, B. subtilis | E. coli | Exhibited excellent antimicrobial activities compared to ampicillin. | nih.gov |

| Triazolo[4,3-a]pyrazine Derivatives | S. aureus | E. coli | One derivative showed MICs of 32 µg/mL (S. aureus) and 16 µg/mL (E. coli), comparable to ampicillin. | mdpi.com |

| Quinazolin-4(3H)-one Derivatives | B. subtilis, S. aureus | S. typhimurium, E. coli | Displayed significant antibacterial activity, with some MIC values lower than the reference drug. | mdpi.com |

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of pyrimidine analogues has been investigated against various pathogenic fungi. Studies have shown that compounds from this class are active against species such as Candida albicans, Aspergillus niger, and dermatophytes like Trichophyton rubrum. nih.govmdpi.comnih.gov For example, a series of pyrimidine and pyrimidopyrimidine derivatives were tested against C. albicans and Aspergillus flavus, with several compounds demonstrating excellent activity when compared to the standard drug clotrimazole. nih.gov Similarly, newly synthesized quinazolin-4(3H)-one derivatives incorporating pyrazole (B372694) scaffolds showed notable efficacy against C. albicans and A. niger. mdpi.com A pyrazolo[3,4-c]isothiazole derivative containing a 4-chlorophenyl group was found to be particularly effective at inhibiting the growth of dermatophyte strains. nih.gov

| Compound Type | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-c]isothiazoles | E. floccosum, T. rubrum, T. tonsurans | High growth inhibition at low doses. | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines | C. albicans, A. fumigatus | MIC values ranged from 15.50 to 26.30 µM. | acs.org |

| Pyrimidopyrimidines | C. albicans, A. flavus | Several compounds showed excellent activity compared to clotrimazole. | nih.gov |

| Quinazolin-4(3H)-one Derivatives | C. tropicals, C. albicans, M. phaseolina, A. niger | Showed promising antifungal activity, with some MIC values lower than clotrimazole. | mdpi.com |

Proposed Antimicrobial Mechanisms (e.g., Topoisomerase II DNA gyrase, CYP51 lanosterol (B1674476) demethylase inhibition)

The antimicrobial action of pyrimidine-based compounds is often attributed to the inhibition of essential microbial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a well-established target for antibacterial agents. nih.gov This enzyme maintains the necessary DNA topology, and its inhibition leads to bacterial cell death. nih.gov Several studies have proposed that pyrimidine derivatives exert their antibacterial effects by targeting DNA gyrase. mdpi.comnih.gov Molecular docking studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed favorable binding interactions with the essential amino acids of E. coli DNA gyrase. nih.gov

Another proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleotides and amino acids. nih.gov Blocking DHFR disrupts DNA synthesis, leading to an antimicrobial effect. nih.gov For antifungal activity, a primary target is lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Other Biological Activities and Target Interactions

Receptor Antagonism (Melanin-Concentrating Hormone Receptor 1, Calcium-Sensing Receptor)

Melanin-Concentrating Hormone Receptor 1 (MCHR1): The MCH system is a key regulator of energy homeostasis and feeding behavior. nih.govmdpi.com Antagonists of the MCHR1 are sought after as potential treatments for obesity. acs.org Research into thieno[3,2-d]pyrimidin-4(3H)-one analogues, which are structurally similar to the core compound, has led to the identification of potent and selective MCHR1 antagonists. nih.govacs.org Specifically, derivatives of 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one have been developed that show strong antagonism at the MCHR1 receptor. nih.govchemogenicsbiopharma.com These compounds have demonstrated efficacy in animal models of diet-induced obesity, enhancing the attractiveness of this chemical template for developing anti-obesity agents. nih.govacs.org

Calcium-Sensing Receptor (CaSR): The Calcium-Sensing Receptor is a G protein-coupled receptor that plays a critical role in maintaining extracellular calcium homeostasis. medchemexpress.com Antagonists of CaSR, known as calcilytics, have therapeutic potential. Design, synthesis, and structure-activity relationship studies have been conducted on novel 3H-pyrimidin-4-one derivatives, identifying them as CaSR antagonists. nih.gov These findings highlight the versatility of the pyrimidin-4(3H)-one scaffold in interacting with diverse biological receptors.

Enzyme Inhibition (Histone Lysine Demethylases KDM4/KDM5, Xanthine (B1682287) Oxidase, Alkaline Phosphatase)

Extensive searches of scientific databases for studies on the inhibitory activity of this compound and its close analogues on specific enzyme targets yielded limited direct results. The research landscape for inhibitors of these enzymes primarily focuses on related but structurally distinct heterocyclic scaffolds.

Histone Lysine Demethylases KDM4/KDM5

No specific data was found regarding the inhibition of Histone Lysine Demethylases KDM4 or KDM5 by this compound. The available research on inhibitors for these enzymes often centers on more complex ring systems, such as pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. nih.govgrowingscience.com These compounds feature a pyridine (B92270) ring fused to the pyrimidinone core, which distinguishes them from the subject compound. For instance, C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent, cell-penetrant inhibitors of both KDM4 and KDM5 subfamilies. nih.gov

Xanthine Oxidase

There is no available information from the conducted searches on the inhibition of xanthine oxidase (XO) by this compound. The field of XO inhibitors is well-established, with research highlighting other heterocyclic systems. For example, pyrazolo[3,4-d]pyrimidine derivatives, such as allopurinol, are classic examples of XO inhibitors. mdpi.com Studies have also been conducted on substituted pyridopyrimidines, which showed competitive inhibition of xanthine oxidase. nih.gov However, these scaffolds are structurally different from the simple pyrimidin-4(3H)-one core.

Alkaline Phosphatase

The search for literature did not identify any studies evaluating this compound as an inhibitor of alkaline phosphatase (ALP). Research into ALP inhibitors has explored other related heterocyclic structures, such as dihydropyrimidinone derivatives, which have shown potential inhibitory effects against calf intestinal alkaline phosphatase (CIAP). nih.gov In one study, a dihydropyrimidinone derivative (compound 4d) demonstrated an IC₅₀ value of 1.27 µM against CIAP. nih.gov However, these compounds differ significantly in structure from this compound.

Toxicity Evaluation in Non-Human Models (e.g., C. elegans, osteosarcoma cells)

Toxicity in Caenorhabditis elegans

No studies were found that specifically evaluate the toxicity of this compound or its direct analogues in the nematode model organism, Caenorhabditis elegans. While C. elegans is a common model for toxicological studies, the existing research focuses on other classes of chemical compounds. growingscience.com

Toxicity in Osteosarcoma Cells

There is no specific data available on the toxicity or cytotoxic effects of this compound against osteosarcoma cell lines. The investigation of potential anti-cancer agents for osteosarcoma has included other heterocyclic compounds. For example, some pyridazinone derivatives have been shown to limit the growth of osteosarcoma cells both in vitro and in vivo. rsc.org Additionally, a separate study on pyrazolo-oxothiazolidine derivatives found that these compounds were not toxic to MG-63 human osteosarcoma cells at a concentration of 4 μM. researchgate.net However, these findings are not directly applicable to the pyrimidin-4(3H)-one scaffold .

Computational Investigations and in Silico Modeling

Prediction of Pharmacokinetic Properties (ADME) for Lead OptimizationIn silico ADME prediction involves using computational models to estimate a compound's Absorption, Distribution, Metabolism, and Excretion properties.nih.govThis is critical for optimizing a lead compound into a viable drug candidate. Models like those provided by the SwissADME web tool can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and overall drug-likeness based on the molecule's structure.nih.govresearchgate.net

Without specific studies on 3-(4-Chlorophenyl)pyrimidin-4(3H)-one , no data tables or detailed findings for these analyses can be provided.

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Next-Generation Analogues

The development of novel pyrimidinone derivatives is moving beyond traditional synthesis, increasingly relying on rational and structure-guided design principles to create next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.govacs.org Initial hits for new therapeutic targets have been identified through methods like fragment-based screening, scaffold-hopping, and the creation of hybrid molecules. nih.govnih.govacs.orgnih.gov These approaches allow for the systematic exploration of the chemical space around the core pyrimidinone structure.

Key strategies in the rational design process include:

Structure-Guided Design: Enabled by high-resolution co-crystallography, this approach allows chemists to visualize how a pyrimidinone ligand binds to its target protein. nih.govnih.govacs.org This insight is crucial for designing modifications that enhance binding affinity and selectivity. For instance, understanding the interactions of a pyrimidinone ring's carbonyl oxygen with backbone amino acids can guide the synthesis of more potent inhibitors. nih.gov

Scaffold Hopping and Hybridization: Researchers create novel compounds by replacing parts of the pyrimidinone scaffold with other chemical groups (scaffold hopping) or by combining the pyrimidinone core with another known pharmacophore (hybridization). nih.govnih.gov This has led to the development of pyrimidine-sulfonamide hybrids, which aim to incorporate multiple mechanisms of action into a single molecule. nih.gov

Diverse Synthetic Methodologies: A variety of synthetic routes are employed to create libraries of pyrimidinone analogues for screening. ijpsr.com Established methods like the Biginelli reaction and Claisen-Schmidt condensation are continually refined, while newer techniques such as microwave-assisted synthesis offer eco-friendly and efficient alternatives for producing derivatives. biotech-asia.orgnih.govmdpi.comnih.gov These methods facilitate the synthesis of diverse structures, including fused systems like thieno[2,3-d]pyrimidines and pyridopyrimidinones, expanding the range of biological activities. nih.govnih.gov

Table 1: Synthetic Strategies for Pyrimidinone Analogues

| Synthetic Strategy | Description | Resulting Analogues | Reference(s) |

|---|---|---|---|

| Claisen-Schmidt Condensation | A condensation reaction between a ketone and an aldehyde to form chalcones, which are key intermediates for pyrimidine (B1678525) synthesis. | Pyrimidine derivatives with varied substitutions. | biotech-asia.org, nih.gov |

| Biginelli Reaction | A one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. | Dihydropyrimidinone and fused pyrimidinone derivatives. | mdpi.com |

| Structure-Guided Synthesis | Utilizes high-resolution crystal structures of ligand-target complexes to design and synthesize compounds with improved binding. | Highly potent and selective inhibitors (e.g., for USP7). | nih.gov, nih.gov, acs.org |

| Microwave-Assisted Synthesis | Employs microwave radiation to accelerate reaction times and improve yields in a more environmentally friendly manner. | Arylpiperazine-containing trazodone (B27368) analogues. | nih.gov |

| Hybridization | Combines the pyrimidinone pharmacophore with other active moieties (e.g., sulfonamides, thiazoles) into a single molecule. | Pyrimidine-sulfonamide hybrids, Pyridopyrimidinone-thiazole hybrids. | nih.gov, nih.gov |

Deeper Mechanistic Studies and Target Validation

While numerous pyrimidinone derivatives have shown promising biological activity, a critical area for future research is the elucidation of their precise molecular mechanisms and the validation of their biological targets. Target validation is an essential step in the preclinical phase of drug development that confirms whether modulating a biological target is likely to produce a therapeutic effect, thereby increasing confidence in a potential drug and reducing late-stage clinical trial failures. fiosgenomics.com

For pyrimidinone-based compounds, several potential targets have been identified that warrant deeper investigation:

Ubiquitin-Specific Protease 7 (USP7): USP7 has emerged as a highly attractive drug target in oncology due to its role in regulating the stability of key proteins like Mdm2, which in turn controls the tumor suppressor p53. nih.govnih.govacs.orgresearchgate.net Potent and selective pyrimidinone-based inhibitors of USP7 have been developed through structure-guided design. nih.govnih.gov Future work should focus on further characterizing the downstream effects of USP7 inhibition in various cancer models and exploring its potential role in immune disorders and viral infections. nih.govacs.org

X-linked Inhibitor of Apoptosis Protein (XIAP): Theoretical docking models suggest that certain pyrimidinone derivatives can interact with the surface of XIAP, a protein involved in regulating cell death. ccij-online.orgccij-online.org By potentially inhibiting XIAP, these compounds could lower the threshold for apoptosis, making them promising candidates for cancer therapy. ccij-online.org Experimental validation of this interaction and its biological consequences is a key next step.

Kinases and Other Enzymes: The pyrimidine scaffold is a common feature in many kinase inhibitors. researchgate.net Further screening and mechanistic studies are needed to identify specific kinases or other enzyme families (e.g., cholinesterases, lipoxygenases) that are modulated by 3-(4-Chlorophenyl)pyrimidin-4(3H)-one and its analogues. nih.govacs.org

Table 2: Potential Molecular Targets for Pyrimidinone Derivatives

| Potential Target | Implicated Disease/Process | Evidence | Associated Pathway | Reference(s) |

|---|---|---|---|---|

| USP7 (HAUSP) | Cancer, Immune Disorders | Structure-guided design, Co-crystallography, Cellular assays | p53/Mdm2 regulation, DNA repair | nih.gov, researchgate.net, nih.gov, acs.org |

| XIAP | Cancer | Molecular docking studies | Apoptosis regulation | ccij-online.org, ccij-online.org |

| Cholinesterases (AChE, BChE) | Neurodegenerative Diseases | In vitro enzyme inhibition assays | Cholinergic neurotransmission | acs.org |

| VEGFR-2 | Cancer | Molecular docking, In vitro inhibition | Angiogenesis | nih.gov |

| Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Obesity | Receptor binding assays, In vivo models | Energy homeostasis | nih.gov |

Exploration of Synergistic Therapeutic Strategies

To enhance efficacy and overcome potential drug resistance, the exploration of combination therapies involving pyrimidinone derivatives is a promising avenue. By pairing a pyrimidinone-based agent with another drug that has a complementary mechanism of action, it may be possible to achieve a synergistic therapeutic effect that is greater than the sum of the individual agents.

Recent research highlights several potential synergistic strategies:

Combination with Immunotherapy: A noteworthy development is the proposed combination of substituted pyrimidin-4(3H)-one derivatives with immune checkpoint inhibitors like Nivolumab. This strategy is particularly aimed at treating solid tumors, such as non-small cell lung cancer, especially in patients with specific genetic backgrounds like KRAS mutations. The rationale is that the pyrimidinone compound may enhance the tumor's susceptibility to the immune-mediated killing elicited by the checkpoint inhibitor.

Combination with Other Antitumor Agents: Patent literature describes the use of pyrimidine compounds in combination with other antitumor agents, suggesting a broad applicability for this strategy across different cancer types and treatment regimens. google.com

Hybrid Molecules: As mentioned previously, the synthesis of hybrid compounds, such as pyrimidinone–sulfonamide hybrids, represents a sophisticated approach to achieving synergy. nih.gov These molecules are designed to interact with multiple targets simultaneously, potentially leading to enhanced antiproliferative activity and novel mechanisms of action, such as inducing cell cycle arrest and apoptosis through multiple pathways. nih.gov

Table 3: Synergistic Therapeutic Strategies Involving Pyrimidinones (B12756618)

| Strategy | Combination Partner/Moiety | Target Indication | Scientific Rationale | Reference(s) |

|---|---|---|---|---|

| Combination Therapy | Nivolumab (Immune Checkpoint Inhibitor) | Advanced Non-Small Cell Lung Cancer (with KRAS mutations) | Enhance anti-tumor immune response and overcome resistance. | |

| Combination Therapy | Other Antitumor Agents | Various Cancers | Achieve broader and more potent anticancer effects. | google.com |

| Molecular Hybridization | Sulfonamide Moiety | Cancer | Create a single molecule that hits multiple biological targets, potentially enhancing efficacy and overcoming resistance. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Pyrimidinone Discovery

Key applications of AI/ML in pyrimidinone research include:

Accelerated Compound Screening and Hit Identification: AI algorithms can rapidly screen virtual libraries containing millions or even billions of compounds to identify those with a high probability of binding to a specific therapeutic target. patsnap.com This in silico approach, which includes molecular docking simulations, helps prioritize which pyrimidinone analogues should be synthesized and tested, saving significant time and resources. biotech-asia.orgnih.govresearchgate.net

Predictive Modeling (QSAR and ADME/Tox): Machine learning is extensively used to build Quantitative Structure-Activity Relationship (QSAR) models. patsnap.comyoutube.com These models learn the relationship between the chemical structure of pyrimidinone derivatives and their biological activity, allowing researchers to predict the potency of newly designed compounds before they are ever made. youtube.com Similarly, AI can predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties, enabling the early deselection of candidates with unfavorable profiles. mdpi.commdpi.comnih.gov

De Novo Drug Design: Advanced deep learning techniques, particularly generative models, can design entirely new molecules from scratch. patsnap.comnih.gov By providing the desired properties of a drug—such as high affinity for a target and low toxicity—these AI systems can generate novel pyrimidinone scaffolds that are optimized for a specific therapeutic profile. mdpi.com

Target Identification and Validation: AI can analyze multi-omics data (genomics, proteomics, etc.) to identify and prioritize novel biological targets for which pyrimidinone-based drugs could be developed. nih.gov AI models like AlphaFold are already providing highly accurate predictions of protein structures, which is invaluable for structure-based drug design efforts. nih.gov

Table 4: Applications of AI and Machine Learning in Pyrimidinone Drug Discovery

| AI/ML Technique | Application in Pyrimidinone Discovery | Expected Outcome | Reference(s) |

|---|---|---|---|

| Virtual Screening / Molecular Docking | Screening large virtual libraries of pyrimidinone analogues against a biological target. | Rapid identification of potential "hit" compounds for further development. | biotech-asia.org, nih.gov, researchgate.net |

| Machine Learning (e.g., QSAR) | Predicting the biological activity of novel pyrimidinone designs based on their chemical structure. | Prioritization of synthetic efforts on the most promising candidates. | patsnap.com, youtube.com |

| Deep Learning (Generative Models) | Designing novel pyrimidinone-based molecular structures with desired therapeutic properties. | Creation of new chemical entities with optimized efficacy and safety profiles. | patsnap.com, mdpi.com, nih.gov |

| ADME/Tox Prediction | In silico prediction of a compound's pharmacokinetic and toxicity profile. | Early elimination of drug candidates likely to fail in later development stages. | mdpi.com, mdpi.com, nih.gov |

| Protein Structure Prediction (e.g., AlphaFold) | Generating accurate 3D models of target proteins for which no experimental structure exists. | Enabling structure-based drug design for novel biological targets. | nih.gov |

Q & A

Q. What are the key considerations for optimizing synthetic routes to 3-(4-chlorophenyl)pyrimidin-4(3H)-one derivatives?

- Methodological Answer : Synthetic optimization often involves selecting appropriate starting materials and reaction conditions. For example, transamidation of esters with ammonia gas followed by intramolecular cyclization (e.g., converting ester amides to pyrido[2,3-d]pyrimidin-4(3H)-ones) yields target compounds in moderate to high yields (64–93%) . Solvent choice (e.g., formamide at 140–150°C) and catalysts (e.g., NaOEt in CH₂Cl₂) are critical for cyclization efficiency . Validate intermediates via TLC and mass spectrometry to track reaction progress.

Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of this compound analogs?

- Methodological Answer : Key spectral features include:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) for the 4-chlorophenyl group and pyrimidinone ring protons (δ 12.4–13.1 ppm for NH groups) .

- ¹³C NMR : Carbonyl signals (δ 159–175 ppm) for the pyrimidinone core .

- IR : Stretching bands at ~1676 cm⁻¹ (C=O) and ~2539 cm⁻¹ (S–H in mercapto derivatives) .

Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms.

Q. What solvent systems are suitable for solubility and stability studies of this compound derivatives?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution due to the compound’s low solubility in water. Stability testing in aqueous buffers (pH 1–10) can reveal hydrolytic susceptibility, particularly at the pyrimidinone carbonyl group. Monitor degradation via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How do substituents on the pyrimidinone core influence bioactivity against targets like microsomal prostaglandin E2 synthase-1 (mPGES-1)?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance mPGES-1 inhibition by increasing binding affinity to the enzyme’s hydrophobic pocket. Modifications at the 2- or 5-positions of the pyrimidinone ring (e.g., aryl, thienyl groups) improve selectivity over COX-2 . Use in vitro enzymatic assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to validate interactions .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction often reveals disorder in the chlorophenyl ring or alkyl side chains. Mitigate this by:

Q. How can divergent reactivity in cyclization reactions of pyrimidinone precursors be managed?

- Methodological Answer : Competing pathways (e.g., formation of regioisomers) are common. Control via:

- Steric directing groups (e.g., methylthio substituents) to favor specific ring-closure pathways .

- Kinetic vs. thermodynamic conditions: Higher temperatures favor thermodynamically stable products .

Use LC-MS to monitor reaction intermediates and adjust conditions in real time.

Q. What strategies improve the metabolic stability of this compound-based inhibitors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.